molecular formula C17H22ClN3O4S B6557541 1-(2-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione CAS No. 1040674-55-2

1-(2-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione

Cat. No.: B6557541
CAS No.: 1040674-55-2
M. Wt: 399.9 g/mol
InChI Key: LKEUYXKXDZWRSQ-UHFFFAOYSA-N
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Description

The compound 1-(2-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione (IUPAC name: 1-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-4-(4-methoxyphenyl)piperidine-2,6-dione) is a piperidine-2,6-dione derivative with a molecular formula of C₂₄H₂₈ClN₃O₃ . Its structure features:

  • A sulfonylethyl linker connecting the core to a 4-(2-chlorophenyl)piperazine moiety, which may influence receptor binding.
  • A 4-methoxyphenyl group at position 4 of the piperidine ring, contributing to lipophilicity and electronic effects .

Piperidine derivatives are pharmacologically significant due to their presence in alkaloids and synthetic drugs, particularly those targeting neurological and inflammatory pathways .

Properties

IUPAC Name

1-[2-[4-(2-chlorophenyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O4S/c18-14-4-1-2-5-15(14)19-8-10-20(11-9-19)26(24,25)13-12-21-16(22)6-3-7-17(21)23/h1-2,4-5H,3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEUYXKXDZWRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it can be inferred that the compound might interact with its targets in a variety of ways, potentially leading to changes in cellular function or signaling pathways.

Result of Action

Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it can be inferred that the compound might have diverse effects at the molecular and cellular level.

Biological Activity

1-(2-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperidine and Piperazine Rings : These moieties are known for their roles in various biological activities.
  • Sulfonamide Group : This functional group is often associated with antibacterial properties.
  • Chlorophenyl Substitution : The presence of the 2-chlorophenyl group enhances the compound's pharmacological profile.

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. Studies demonstrated moderate to strong activity against various bacterial strains including:

  • Salmonella typhi
  • Bacillus subtilis

These findings suggest that the sulfonamide component plays a crucial role in inhibiting bacterial growth .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes, particularly:

  • Acetylcholinesterase (AChE) : Important for neurotransmission, inhibition can lead to increased levels of acetylcholine, potentially aiding in conditions like Alzheimer's disease.
  • Urease : This enzyme is involved in the metabolism of urea; inhibition may have implications for treating infections caused by urease-producing bacteria .

Anticancer Potential

Preliminary studies indicate that derivatives of this compound may possess anticancer properties. The mechanism appears to involve apoptosis induction in cancer cells, although specific pathways require further investigation .

Hypoglycemic Effects

Some research suggests potential hypoglycemic activity, indicating that this compound could be explored for its effects on blood glucose levels, which is particularly relevant in diabetes management .

The biological activity of this compound is thought to arise from its ability to interact with various biological targets:

  • Receptor Binding : The piperazine and piperidine structures allow for binding to neurotransmitter receptors in the central nervous system.
  • Enzyme Interaction : The sulfonamide group facilitates interaction with enzymes like AChE and urease.
  • Cellular Uptake : The compound's lipophilicity may enhance cellular uptake, increasing its efficacy against targeted cells.

Study 1: Antibacterial Screening

A study conducted on synthesized derivatives of piperazine-based compounds found that those containing the sulfonamide moiety exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. Specific IC50 values were recorded, demonstrating significant potency .

Study 2: Enzyme Inhibition Assays

In vitro assays showed that compounds similar to this compound had strong inhibitory effects on AChE with IC50 values ranging from 0.63 μM to 2.14 μM across different derivatives .

Study 3: Anticancer Activity

Research indicated that certain derivatives induced apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The exact pathways are still under investigation but involve mitochondrial dysfunction and activation of caspases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Target Compound vs. Piperidine-4-one Derivatives

A structurally related compound, 1-(2-chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one (C₂₈H₃₁ClN₂O₇), shares a piperidine backbone but differs in functional groups:

  • Core : Piperidine-4-one (ketone) vs. piperidine-2,6-dione (cyclic imide).
  • Substituents : Trimethoxyphenyl groups at positions 2 and 6, linked to chloroacetyl and methyl groups.

Implications :

  • The 2,6-dione structure could confer greater metabolic stability due to reduced enzymatic degradation of the imide group .
Target Compound vs. Piperazine-Based Analogs

Cetirizine derivatives, such as (RS)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid ethyl ester (Cetirizine Ethyl Ester), feature a piperazine ring instead of a piperidine-2,6-dione core .

Key Differences :

  • Core : Piperazine (hexacyclic amine) vs. piperidine-2,6-dione.
  • Functionality : Cetirizine derivatives lack the sulfonylethyl linker and cyclic imide but retain chlorophenyl groups.

Implications :

  • Piperazine-based compounds like cetirizine primarily target histamine H₁ receptors, suggesting the target compound’s piperidine-2,6-dione core may engage different biological pathways .

Substituent Variations

Target Compound vs. 1-(2-{[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione (CID BJ53110)

This analog (C₁₇H₂₄N₄O₅S) shares the piperidine-2,6-dione core and sulfonylethyl linker but differs in the substituent on the piperidine ring:

  • Substituent : A 5-cyclopropyl-1,3,4-oxadiazole group replaces the 2-chlorophenylpiperazine moiety .

Implications :

  • The absence of a chlorophenyl group in BJ53110 may reduce halogen-bonding interactions, altering selectivity .
Target Compound vs. 4-(4-Cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide

This compound (C₁₇H₂₀FN₂O₃S) features a sulfonamide group and oxazole ring , contrasting with the target’s piperidine-2,6-dione core .

Key Differences :

  • Core : Oxazole vs. piperidine-2,6-dione.
  • Functional Groups : Fluorobenzenesulfonamide vs. chlorophenylpiperazine.

Implications :

Pharmacological and Physicochemical Properties

Compound Name Molecular Formula Core Structure Key Substituents Hypothesized Activity
Target Compound C₂₄H₂₈ClN₃O₃ Piperidine-2,6-dione 4-(2-Chlorophenyl)piperazinylsulfonylethyl, 4-methoxyphenyl Neurological modulation (e.g., serotonin/dopamine receptors)
BJ53110 C₁₇H₂₄N₄O₅S Piperidine-2,6-dione 5-Cyclopropyl-1,3,4-oxadiazole Anticancer or antimicrobial (oxadiazole-mediated interactions)
Cetirizine Ethyl Ester C₂₄H₂₈ClN₃O₃ Piperazine 4-Chlorophenyl, ethoxyacetate Antihistamine (H₁ receptor antagonism)
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one C₂₈H₃₁ClN₂O₇ Piperidine-4-one Trimethoxyphenyl, chloroacetyl Antiproliferative (tubulin inhibition)

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